molecular formula C10H12N2O B6254068 1-phenylcyclopropane-1-carbohydrazide CAS No. 851764-93-7

1-phenylcyclopropane-1-carbohydrazide

Cat. No.: B6254068
CAS No.: 851764-93-7
M. Wt: 176.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclopropane-1-carbohydrazide is a cyclopropane derivative with a hydrazide functional group. This compound has garnered attention due to its versatility in various scientific applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-carbohydrazide can be synthesized through the reaction of phenylcyclopropane with hydrazine hydrate. The process involves the base-catalyzed decomposition of 5-phenylpyrazoline, followed by purification through distillation .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazide group allows for nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Phenylcyclopropane-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile reagent in organic synthesis, enabling the formation of various complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an intermediate in the development of drugs targeting specific diseases.

    Industry: It is employed in the production of fine chemicals and as a building block for more complex industrial compounds.

Mechanism of Action

The mechanism of action of 1-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with transition metals, facilitating various catalytic processes. Additionally, its cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

    Biphenyl-4-carbohydrazide: Similar in structure but with a biphenyl group instead of a cyclopropane ring.

    Phenylmethylidene-carbohydrazide: Another hydrazide derivative with different substituents on the phenyl ring.

Uniqueness: 1-Phenylcyclopropane-1-carbohydrazide is unique due to its cyclopropane ring, which imparts distinct chemical reactivity compared to other hydrazide derivatives. This structural feature allows for unique ring-opening reactions and the formation of reactive intermediates, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

851764-93-7

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.